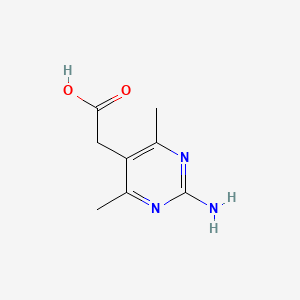

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

Description

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Propriétés

IUPAC Name |

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVDEYWTMKUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649759 | |

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933687-60-6 | |

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Information

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.19 g/mol

- Synonyms :

- 2-(2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid

- (2-Amino-4,6-dimethyl-pyrimidin-5-yl)-acetic acid

Chemical Synthesis Approaches

Starting Materials

The synthesis of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid typically involves:

- A pyrimidine derivative as the core structure.

- Glycine or other acetic acid derivatives for carboxymethylation.

Reaction Steps

Method 1: Direct Carboxymethylation

Reagents :

- A pyrimidine precursor with amino and methyl substituents at positions 2, 4, and 6.

- Glycine or chloroacetic acid as a source of the acetic acid group.

- A base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

-

- The pyrimidine precursor is dissolved in an aqueous or polar organic solvent.

- Glycine or chloroacetic acid is added slowly to the reaction mixture under stirring.

- The reaction is carried out at elevated temperatures (50–80°C) to promote carboxymethylation at the desired position on the pyrimidine ring.

- After completion, the mixture is cooled, and the product is precipitated by adjusting the pH using an acid such as hydrochloric acid.

Yield :

- This method typically provides moderate to high yields depending on the purity of starting materials and reaction conditions.

Method 2: Multi-Step Synthesis

Step 1 : Synthesis of Pyrimidine Intermediate

- React acetylacetone with guanidine hydrochloride in the presence of a base to form the pyrimidine skeleton with methyl substitutions at positions 4 and 6.

Step 2 : Amination

- Introduce an amino group at position 2 using ammonia or an amine derivative under basic conditions.

Step 3 : Carboxymethylation

- React the aminopyrimidine intermediate with chloroacetic acid or sodium chloroacetate to attach the acetic acid group at position 5.

-

- The crude product is purified by recrystallization from ethanol or water to obtain high-purity this compound.

Reaction Conditions

| Parameter | Typical Values |

|---|---|

| Solvent | Water, ethanol, or dimethylformamide (DMF) |

| Temperature | 50–80°C |

| Reaction Time | 4–12 hours |

| Catalyst/Base | Sodium hydroxide, potassium carbonate |

| Purification Method | Recrystallization |

Key Considerations

-

- The reaction conditions must be optimized to ensure selective substitution at position 5 of the pyrimidine ring.

Purity :

- Impurities from unreacted starting materials or side reactions can be removed via recrystallization or chromatographic techniques.

Safety :

- Handle reagents like chloroacetic acid with care due to their corrosive nature.

- Maintain proper ventilation during reactions involving volatile solvents.

Data Table Summary

| Reaction Step | Reagents & Conditions | Expected Outcome |

|---|---|---|

| Pyrimidine Synthesis | Acetylacetone + Guanidine HCl + Base | Formation of methyl-substituted pyrimidine |

| Amination | Pyrimidine + Ammonia/Amine | Amino group substitution at position 2 |

| Carboxymethylation | Pyrimidine + Chloroacetic Acid + Base | Acetic acid group substitution at position 5 |

Analyse Des Réactions Chimiques

Cyclocondensation of α-Cyanoketones

A three-component reaction of α-cyanoketones, aldehydes, and guanidines under basic conditions yields substituted pyrimidine-5-carbonitriles. Subsequent hydrolysis converts the nitrile group to a carboxylic acid (e.g., acetic acid side chain) .

| Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| α-Cyanoketone, aldehyde, guanidine | NaOEt, ethanol, reflux (6–8 h) | 45–89% |

Functionalization of Pyrimidine Core

The acetic acid moiety is introduced via alkylation or nucleophilic substitution at the 5-position of the pyrimidine ring. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) catalyze chlorination and hydrolysis steps to optimize selectivity .

Substitution Reactions

The 2-amino group and methyl substituents on the pyrimidine ring influence reactivity:

Nucleophilic Aromatic Substitution (SNAr)

- The electron-deficient pyrimidine core undergoes chlorination with POCl₃, yielding dichloro derivatives .

- Methoxylation via sodium methoxide substitution produces dimethoxy analogs .

| Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-4,6-dihydroxy-pyrimidine | POCl₃, quaternary ammonium salt | 2-Amino-4,6-dichloropyrimidine |

Condensation Reactions

The acetic acid side chain participates in Claisen-Schmidt condensations with aryl aldehydes to form α,β-unsaturated ketones, enabling further heterocyclic diversification .

Nitric Oxide (NO) Inhibition

Chlorinated analogs (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) suppress NO production in immune-activated cells (IC₅₀ : 2–36 µM) .

| Derivative | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | NO inhibition: 2 µM |

Antiviral and Anti-inflammatory Potential

Structural analogs demonstrate anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) and cytokines .

Stability and Degradation

- Hydrolysis : The acetic acid moiety undergoes pH-dependent hydrolysis, with faster degradation in alkaline conditions (pH > 10) .

- Thermal Stability : Decomposes above 140°C, forming aminomercaptopyrimidine byproducts .

Key Research Findings

Applications De Recherche Scientifique

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.

Mécanisme D'action

The mechanism of action of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a cellular response.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features but lacking the acetic acid moiety.

2-Amino-5-bromo-4,6-dimethylpyridine: Another similar compound with a bromine atom instead of the acetic acid group.

Uniqueness

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, a pyrimidine derivative, is characterized by its amino and carboxylic acid functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its structure includes a pyrimidine ring with two methyl groups at positions 4 and 6, an amino group at position 2, and a carboxylic acid side chain, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is believed to stem from its interactions with various biomolecules. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the pyrimidine ring may interact with nucleic acids and other cellular components, influencing various biological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Effects : Some pyrimidine derivatives have shown antibacterial properties. For instance, structural analogs have been studied for their efficacy against various bacterial strains.

- Antiviral Properties : Certain derivatives have demonstrated antiviral activity against influenza viruses, indicating potential therapeutic applications in treating viral infections .

- Anti-inflammatory Activity : Compounds related to this class have been noted for their ability to inhibit nitric oxide production in immune-activated cells, suggesting a role in modulating inflammatory responses .

Case Studies

- Inhibition of Nitric Oxide Production : A study involving 5-substituted pyrimidines found that certain derivatives significantly inhibited nitric oxide production in mouse peritoneal cells. The most effective compound showed an IC50 value as low as 2 μM . This highlights the potential of pyrimidine derivatives in developing anti-inflammatory agents.

- Antiviral Activity : Research has shown that some pyrimidine derivatives exhibit strong inhibitory effects on viral replication. For example, a related compound demonstrated a significant reduction in viral load in infected mice models, indicating its potential as an antiviral therapeutic agent .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics | IC50 (µM) |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Pyrimidine ring with fluorine substitution | Notable for potent anti-inflammatory effects | 2 |

| 2-Aminopyrimidine | Pyrimidine ring with an amino group | Known for antibacterial properties | Varies |

| 5-Fluorouracil | Fluorinated pyrimidine analog | Widely used as an anticancer agent | 17.02 (MCF-7) |

| 2-Aminobenzothiazole | Contains thiazole ring | Known for anti-inflammatory effects | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, methylsulfinyl displacement with amines (as seen in structurally similar pyrimidines) can yield amino-substituted derivatives. Optimization requires adjusting reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalytic agents like palladium or copper complexes may enhance yield . Purity can be monitored via HPLC using ammonium acetate buffer (pH 6.5) for column stabilization .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C to prevent degradation. Use gloves (nitrile or neoprene) and eye protection (EN 166-standard goggles) to avoid dermal/ocular exposure. Ensure fume hood usage during synthesis, as pyrimidine derivatives may release hazardous vapors. Inspect gloves for integrity before use and dispose of contaminated materials per EPA guidelines .

Q. What analytical techniques are most effective for confirming structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrimidine acetamide derivatives .

- NMR spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., methyl groups at C4/C6) and acetic acid linkage.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns. Cross-validate with computational models (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations may underestimate deshielding in NMR due to hydrogen bonding. Validate by:

- Conducting solvent-dependent NMR studies (e.g., DMSO vs. CDCl₃).

- Comparing experimental IR carbonyl stretches (~1700 cm⁻¹) with computed vibrational spectra.

- Using single-crystal X-ray data as a reference for bond lengths/angles .

Q. What strategies minimize artifacts when assessing this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Dose-response curves : Perform assays in triplicate with negative controls (e.g., DMSO-only wells) to exclude solvent interference.

- Counter-screening : Test against off-target enzymes (e.g., kinases or phosphatases) to confirm specificity.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics, reducing false positives from fluorescent or colorimetric artifacts .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or tautomeric forms?

- Methodological Answer : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to improve crystal lattice formation. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å). Refinement software (e.g., SHELXL) can model hydrogen bonding networks and tautomeric equilibria, distinguishing between keto-enol or amino-imino forms .

Q. In cases of conflicting data (e.g., NMR vs. HPLC retention times), what validation protocols are recommended?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon connectivity to rule out impurities.

- Spiking experiments : Add a pure reference standard to the sample and observe peak coalescence in HPLC.

- LC-MS coupling : Correlate retention time with molecular ion mass to confirm identity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

- Methodological Answer : Solubility variations may stem from pH-dependent ionization of the acetic acid moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.